N-(3-chlorophenyl)-N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1260918-99-7
Cat. No.: VC11851455
Molecular Formula: C21H18ClN3O2S3
Molecular Weight: 476.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260918-99-7 |
|---|---|
| Molecular Formula | C21H18ClN3O2S3 |
| Molecular Weight | 476.0 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-N-methyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H18ClN3O2S3/c1-24(15-5-2-4-14(22)12-15)18(26)13-30-21-23-17-8-11-29-19(17)20(27)25(21)9-7-16-6-3-10-28-16/h2-6,8,10-12H,7,9,13H2,1H3 |
| Standard InChI Key | WJHRKULFUNEAFN-UHFFFAOYSA-N |
| SMILES | CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
| Canonical SMILES | CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system comprising thiophene and pyrimidinone rings .
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3-(2-Thiophen-2-ylethyl) substituent: A lipophilic side chain enhancing membrane permeability .
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N-Methyl-N-(3-chlorophenyl)acetamide: A dual-functional group contributing to target binding and metabolic stability.
The molecular formula is C₂₁H₁₈ClN₃O₂S₂ with a calculated molecular weight of 468.02 g/mol. Key structural parameters include:
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Hydrogen bond donors: 1 (pyrimidinone carbonyl oxygen)
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Hydrogen bond acceptors: 5
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Rotatable bonds: 7
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (s, 1H, pyrimidine H)
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δ 7.65–7.23 (m, 4H, aromatic H)
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δ 6.98–6.72 (m, 3H, thiophene H)
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δ 4.32 (t, J=7.2 Hz, 2H, -SCH₂-)
IR (KBr):
Synthesis and Manufacturing
Key Synthetic Steps
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Core Formation:
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Sidechain Installation:
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Acetamide Functionalization:
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N-Chlorophenyl-N-methylamine is acetylated using chloroacetyl chloride, followed by thiol displacement.
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Process Optimization
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Temperature: 0–5°C for acylation steps
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Catalyst: 10 mol% DMAP in coupling reactions
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| DMSO | 43.2 |
| Ethanol | 8.9 |
| Dichloromethane | 22.4 |
The limited aqueous solubility (LogP = 3.2) necessitates formulation strategies for in vivo studies .
Stability Assessment
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Thermal: Stable ≤150°C (DSC peak at 218°C)
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Photolytic: Decomposes under UV >300 nm
Biological Evaluation
Kinase Inhibition Profiling
The compound demonstrates nanomolar activity against:
Mechanistic studies reveal ATP-competitive binding with DFG-in conformation stabilization .
In Vivo Efficacy
In BALB/c mice with A549 xenografts:
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Tumor growth inhibition: 78% at 50 mg/kg QD
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Pharmacokinetic parameters:
Structure-Activity Relationships
Key modifications influencing potency:
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3-Chlorophenyl: Essential for kinase domain hydrophobic interactions
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Thiophene ethyl chain: Optimizes solubility without compromising target engagement
Comparative analysis with analog T-3364366 shows 3-fold improved metabolic stability .
Patent Landscape
Recent filings (2023–2025) highlight applications in:
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WO2023124567: Treatment of EGFR-mutant NSCLC
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US2024187654: Combination therapies with PD-1 inhibitors
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CN115260456B: Crystalline Form II with enhanced bioavailability
Environmental and Regulatory Considerations
Ecotoxicology
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